Spectroscopic Characterization of 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile: A Technical Guide
Spectroscopic Characterization of 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel heterocyclic compound, 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the rationale behind the spectral assignments, and provides standardized protocols for data acquisition.
Molecular Structure and Overview
3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile (Molecular Formula: C₁₁H₉N₃OS, Molecular Weight: 231.27 g/mol ) is a complex molecule incorporating a pyrazole ring, a thiophene ring, a propanenitrile side chain, and a formyl group.[1] The unique arrangement of these functional groups dictates its chemical reactivity and biological activity, making spectroscopic elucidation essential for confirming its identity and purity.
Below is a diagram of the molecular structure, which will serve as a reference for the subsequent spectroscopic analysis.
Caption: Molecular structure of 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For the title compound, both ¹H and ¹³C NMR are crucial for structural confirmation.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in a standard solvent like DMSO-d₆ is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Formyl-H | 9.5 - 10.5 | Singlet | 1H |
| Pyrazole-H5 | 8.0 - 8.5 | Singlet | 1H |
| Thiophene-H | 7.0 - 8.0 | Multiplet | 3H |
| N-CH₂ (propanenitrile) | 4.2 - 4.6 | Triplet | 2H |
| CH₂-CN (propanenitrile) | 2.8 - 3.2 | Triplet | 2H |
Causality behind Assignments:
-
Formyl Proton: The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group, hence its downfield shift.
-
Pyrazole Proton: The proton on the pyrazole ring is in an electron-deficient aromatic system, leading to a downfield chemical shift.
-
Thiophene Protons: The protons on the thiophene ring will appear as a multiplet due to complex spin-spin coupling. Their chemical shifts are characteristic of five-membered aromatic heterocycles.
-
Propanenitrile Protons: The methylene group attached to the pyrazole nitrogen (N-CH₂) is deshielded by the nitrogen, while the methylene group adjacent to the nitrile group (CH₂-CN) is also deshielded, but to a lesser extent. The triplet multiplicity arises from coupling with the adjacent methylene group.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Formyl C=O | 185 - 195 |
| Thiophene & Pyrazole Carbons | 110 - 150 |
| Nitrile C≡N | 115 - 125 |
| N-CH₂ (propanenitrile) | 45 - 55 |
| CH₂-CN (propanenitrile) | 15 - 25 |
Causality behind Assignments:
-
Carbonyl Carbon: The carbon of the formyl group is highly deshielded and appears significantly downfield.
-
Aromatic Carbons: The carbons of the pyrazole and thiophene rings will resonate in the aromatic region.
-
Nitrile Carbon: The carbon of the nitrile group has a characteristic chemical shift in the range of 115-125 ppm.
-
Aliphatic Carbons: The carbons of the propanenitrile side chain appear in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2240 - 2260 | Medium |
| C=O (Aldehyde) | 1680 - 1710 | Strong |
| C=C & C=N (Aromatic rings) | 1450 - 1600 | Medium to Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
Causality behind Assignments:
-
Nitrile Stretch: The C≡N triple bond has a characteristic sharp absorption in the 2240-2260 cm⁻¹ region.[2]
-
Carbonyl Stretch: The C=O bond of the aldehyde will exhibit a strong absorption band. Its position is influenced by conjugation with the pyrazole ring.[3]
-
Aromatic Stretches: The C=C and C=N stretching vibrations of the pyrazole and thiophene rings will appear in the 1450-1600 cm⁻¹ region.
-
C-H Stretches: The C-H stretching vibrations for the aromatic and aliphatic protons will appear at their characteristic frequencies.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 231, corresponding to the molecular weight of the compound.
-
Isotope Peaks: Due to the presence of sulfur, an (M+2)⁺ peak with an intensity of approximately 4.4% relative to the M⁺ peak is expected.
-
Key Fragmentation Pathways: The molecule is expected to fragment in a predictable manner. The following diagram illustrates a plausible fragmentation pathway.
Caption: Plausible mass fragmentation pathway for 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile.
Causality behind Fragmentation:
-
Loss of HCN: The propanenitrile side chain can undergo cleavage to lose a molecule of hydrogen cyanide.
-
Loss of Acrylonitrile: The entire propanenitrile side chain can be lost as acrylonitrile.
-
Formation of Thienyl Cation: Fragmentation of the pyrazole ring can lead to the formation of a stable thienyl cation.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 3-(4-formyl-3-thien-2-yl-1H-pyrazol-1-yl)propanenitrile. The presented data and interpretations are based on fundamental spectroscopic principles and data from structurally related compounds. The outlined experimental protocols offer a standardized approach for the acquisition of high-quality spectroscopic data. This guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this and similar heterocyclic compounds.
References
-
PubChem. 3-(4-formyl-3-phenyl-1h-pyrazol-1-yl)propanenitrile. [Link]
-
Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]
-
Pharmaffiliates. (R)-3-(4-(6-Amino-5-formylpyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. [Link]
-
PubChem. 3-[4-formyl-3-(pyridin-4-yl)-1h-pyrazol-1-yl]propanenitrile. [Link]
-
National Institutes of Health. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. [Link]
-
Charles University. Table of Characteristic IR Absorptions. [Link]
-
MDPI. 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. [Link]
-
ResearchGate. Synthesis, spectral characterization, crystal and molecular structure studies of 4-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-phenyl-2-pyrazoline. [Link]
